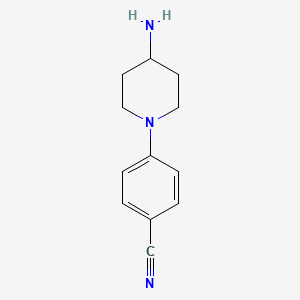

4-(4-Aminopiperidin-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminopiperidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-10-1-3-12(4-2-10)15-7-5-11(14)6-8-15/h1-4,11H,5-8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHZXPNIIVSIEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288758 | |

| Record name | 4-(4-Amino-1-piperidinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281234-90-0 | |

| Record name | 4-(4-Amino-1-piperidinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=281234-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Amino-1-piperidinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-(4-Aminopiperidin-1-yl)benzonitrile

Title: Physicochemical Profiling and Analytical Workflows for 4-(4-Aminopiperidin-1-yl)benzonitrile: A Technical Guide for Preclinical Development

Executive Summary & Structural Causality

This compound (CAS 281234-90-0) is a bifunctional organic scaffold widely utilized in the synthesis of target-binding drug candidates, particularly in the development of cell signaling inhibitors[1][2]. The molecule features a rigid benzonitrile core coupled to a 4-aminopiperidine ring.

Causality of Structure: The physicochemical behavior of this compound is dictated by an electronic "push-pull" system across its axis. The para-cyano group (

Quantitative Physicochemical Descriptors

Below is a consolidated table of the core physicochemical properties of this compound, synthesized from empirical data and structural analogue predictions.

| Property | Value | Method / Source |

| CAS Number | 281234-90-0 | |

| Molecular Formula | C12H15N3 | 3[3] |

| Molecular Weight | 201.27 g/mol | |

| Predicted pKa (Primary Amine) | ~10.37 | Analogue Extrapolation (4-Aminopiperidine)[4] |

| Predicted pKa (Piperidine N) | < 2.0 | Hammett Equation Estimation |

| Physical Form | Solid | Ambient Conditions[5] |

Acid-Base Equilibria: Ionization Dynamics

Because the molecule contains two nitrogen atoms with vastly different electronic environments, understanding its ionization state is critical. The primary amine governs the molecule's behavior at physiological pH (7.4), existing almost entirely in the protonated (cationic) state.

Protocol: Self-Validating Potentiometric pKa Determination

To accurately measure the pKa of the primary amine without interference from atmospheric

-

System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Causality: Accurate Nernstian slope determination is required because the primary amine pKa is high (~10.4), placing it near the alkaline error region of standard electrodes.

-

Sample Preparation: Dissolve 2.0 mg of this compound in 10 mL of 0.15 M KCl. Causality: The KCl maintains a constant ionic strength, mimicking physiological osmolarity and preventing activity coefficient fluctuations during the titration.

-

Acidification: Lower the pH to 2.0 using 0.5 M HCl. Causality: This ensures both the primary amine and any trace protonation of the aniline-like nitrogen are fully saturated before the forward titration begins.

-

Titration: Titrate with standardized 0.1 M KOH under a continuous flow of Argon. Causality: Argon prevents

dissolution. Dissolved -

Validation Control: Run a parallel titration with a known standard (e.g., diphenhydramine) to validate the electrode's response and the absence of carbonate interference in the alkaline range.

Lipophilicity and Aqueous Solubility Profiling

The lipophilicity of this compound is highly pH-dependent. At pH 7.4, the protonated primary amine significantly lowers the apparent partition coefficient (LogD) compared to the intrinsic LogP of the neutral free base.

Protocol: Shake-Flask LogP/LogD Determination (LC-MS Validated)

-

Phase Saturation: Pre-saturate 1-octanol and aqueous buffer (pH 7.4 for LogD, pH 12.0 for LogP) by stirring them together for 24 hours. Causality: Mutual saturation prevents volume changes during the assay, which would alter concentration calculations and invalidate the mass balance.

-

Spiking: Add the compound to the octanol phase to a final concentration of 100 µM.

-

Partitioning: Mix equal volumes (1 mL each) of the spiked octanol and the aqueous buffer in a glass vial. Vortex for 3 minutes, then shake at 25°C for 1 hour to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge at 3000 rpm for 15 minutes. Causality: Centrifugation is mandatory to break any micro-emulsions. Micro-emulsions of octanol in the aqueous phase will artificially inflate the aqueous concentration readout, leading to a severe underestimation of LogP.

-

Quantification: Analyze both phases using HPLC-UV/MS. Calculate LogP/LogD as

.

Workflow Visualization

The following diagram illustrates the logical progression of physicochemical characterization for this compound in a drug development pipeline.

Caption: Sequential physicochemical characterization workflow for preclinical drug development.

References

-

Sigma-Aldrich. "this compound | 281234-90-0". Source:

-

Benchchem. "this compound (CAS 281234-90-0)". Source: 1

-

LookChem. "Cas 13035-19-3, 4-Aminopiperidine". Source:4

-

PubChem. "4-(Aminomethyl)benzonitrile | C8H8N2 | CID 82608". Source: 3

Sources

An In-depth Technical Guide to the Molecular Weight and Structural Analysis of 4-(4-Aminopiperidin-1-yl)benzonitrile

Introduction

4-(4-Aminopiperidin-1-yl)benzonitrile is a significant chemical entity, often utilized as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its unique structure, which combines a substituted piperidine ring with a benzonitrile moiety, imparts specific chemical properties that are crucial for its application. An exact understanding of its molecular weight and a detailed elucidation of its structure are paramount for quality control, reaction monitoring, and ensuring the integrity of downstream products.[1][2] This guide provides a comprehensive overview of the analytical methodologies employed to characterize this compound, focusing on the principles and practical application of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The protocols and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the analysis of this and structurally related compounds.

Part 1: Definitive Molecular Weight Determination by High-Resolution Mass Spectrometry (HRMS)

The precise molecular weight of a compound is a fundamental physical constant and a critical parameter for its identification and purity assessment. High-resolution mass spectrometry is the gold standard for this determination, offering unparalleled accuracy and the ability to deduce the elemental composition.[3][4][5]

The Rationale for HRMS in Small Molecule Analysis

Unlike nominal mass spectrometry which provides the integer mass of a molecule, HRMS can measure mass to four or more decimal places. This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.[3] For a molecule like this compound, with a molecular formula of C₁₂H₁₅N₃, the ability to obtain a highly accurate mass measurement is essential for unambiguous confirmation of its identity.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL. The choice of a volatile solvent is critical for efficient ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is utilized. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.[6]

-

Instrument Calibration: The instrument is calibrated using a standard of known mass that covers the mass range of the analyte. This ensures the high mass accuracy required for elemental composition determination.

-

Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system. Data is acquired in positive ion mode, as the basic nitrogen atoms in the aminopiperidine moiety are readily protonated.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the protonated molecular ion, [M+H]⁺. The high-resolution data is then used to calculate the elemental composition using specialized software.

Data Presentation and Interpretation

The expected results from the HRMS analysis of this compound are summarized in the table below.

| Parameter | Theoretical Value | Observed Value (Expected) |

| Molecular Formula | C₁₂H₁₅N₃ | C₁₂H₁₅N₃ |

| Monoisotopic Mass | 201.1266 g/mol | 201.1266 ± 0.0005 g/mol |

| Protonated Ion [M+H]⁺ | 202.1344 m/z | 202.1344 ± 0.0005 m/z |

The presence of an odd number of nitrogen atoms in the molecule is consistent with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7][8][9] The observation of the molecular ion at an odd m/z value in the mass spectrum provides a preliminary indication of the presence of an odd number of nitrogen atoms.[7][8][9]

Part 2: Comprehensive Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[10][11][12][13] For this compound, a combination of ¹H and ¹³C NMR spectroscopy is employed for a complete structural assignment.

The Synergy of ¹H and ¹³C NMR

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR, on the other hand, reveals the number of different types of carbon atoms and their electronic environment. Together, these techniques allow for a complete mapping of the molecule's carbon and proton framework.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A standard one-dimensional ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to generate the NMR spectra. The spectra are then phased, baseline corrected, and integrated. The chemical shifts (δ), coupling constants (J), and integration values are analyzed to deduce the structure.

Data Presentation and Interpretation

The expected ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. These predicted values are based on the analysis of its constituent chemical moieties.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 2H | Aromatic (ortho to CN) |

| ~6.8 | d | 2H | Aromatic (meta to CN) |

| ~3.8 | m | 2H | Piperidine (axial, adjacent to N) |

| ~3.0 | m | 1H | Piperidine (CH-NH₂) |

| ~2.8 | m | 2H | Piperidine (equatorial, adjacent to N) |

| ~1.9 | m | 2H | Piperidine (axial, adjacent to CH-NH₂) |

| ~1.5 | br s | 2H | -NH₂ |

| ~1.4 | m | 2H | Piperidine (equatorial, adjacent to CH-NH₂) |

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Aromatic (C-N) |

| ~133 | Aromatic (CH, ortho to CN) |

| ~120 | Nitrile (CN) |

| ~115 | Aromatic (CH, meta to CN) |

| ~105 | Aromatic (C-CN) |

| ~50 | Piperidine (CH₂) |

| ~48 | Piperidine (CH-NH₂) |

| ~35 | Piperidine (CH₂) |

The interpretation of the NMR data involves a systematic analysis of each signal. For instance, in the ¹H NMR spectrum, the downfield signals in the aromatic region are characteristic of the benzonitrile protons. The signals in the aliphatic region correspond to the protons of the aminopiperidine ring. The integration values confirm the number of protons in each environment, and the multiplicity (splitting pattern) reveals the number of neighboring protons, allowing for the establishment of proton-proton connectivity.

Workflow Visualization

To provide a clear overview of the analytical process, the following diagrams illustrate the workflows for both the molecular weight determination and the structural analysis.

Caption: Workflow for HRMS analysis.

Caption: Workflow for NMR analysis.

Conclusion

The combined application of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a powerful and comprehensive approach to the characterization of this compound. HRMS delivers an unambiguous determination of the molecular formula through highly accurate mass measurement, while ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecular structure. The methodologies and expected data presented in this guide serve as a robust reference for the quality control and in-depth analysis of this important chemical intermediate, ensuring its suitability for its intended applications in research and development.

References

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. jocpr.com [jocpr.com]

- 3. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 10. use of nmr in structure ellucidation | PDF [slideshare.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jchps.com [jchps.com]

- 13. kananlab.stanford.edu [kananlab.stanford.edu]

Solubility Profile of 4-(4-Aminopiperidin-1-yl)benzonitrile in Organic Solvents

Executive Summary

4-(4-Aminopiperidin-1-yl)benzonitrile (CAS: 281234-90-0) is a critical pharmacophore and intermediate in the synthesis of bioactive molecules, including DPP-4 inhibitors (e.g., Alogliptin analogs) and somatostatin receptor ligands (e.g., Paltusotine). Its structure—comprising a lipophilic benzonitrile moiety coupled to a polar, basic aminopiperidine ring—creates a complex solubility profile that is highly sensitive to solvent polarity, pH, and temperature.

This guide provides a comprehensive analysis of the solubility behavior of this compound. It synthesizes structural activity relationships (SAR) with thermodynamic principles to establish a predictive solubility map. Furthermore, it details a self-validating experimental protocol for precise solubility determination, essential for optimizing recrystallization yields and purification processes.

Physicochemical Characterization

Understanding the solubility of this compound requires a dissection of its molecular architecture. The molecule functions as an amphiphile with distinct hydrophobic and hydrophilic domains.

Structural Analysis[1]

-

Hydrophobic Domain: The p-cyanophenyl ring and the piperidine carbon skeleton provide significant lipophilicity, driving solubility in chlorinated and moderately polar organic solvents.

-

Hydrophilic/Polar Domain:

-

Nitrile Group (-CN): A weak hydrogen bond acceptor with a strong dipole moment (

D), enhancing solubility in polar aprotic solvents like DMSO and Acetonitrile. -

Primary Amine (-NH₂): Located at the 4-position of the piperidine, this group is a hydrogen bond donor/acceptor and a basic center (estimated pKa ~10.0–10.5).

-

Ionization and pH Sensitivity

The solubility of this compound is pH-dependent.

-

Free Base: Low aqueous solubility; high organic solubility.

-

Protonated Species (Salt Form): At pH < 9, the primary amine protonates, drastically increasing aqueous solubility and decreasing solubility in non-polar organic solvents.

Figure 1: Structural determinants of solubility. The dual nature of the molecule allows it to interact with both protic and aprotic solvents.

Solubility Profile & Solvent Selection

The following profile categorizes solvents based on their interaction with the solute's functional groups. Data is derived from standard solubility trends for aminobenzonitrile/piperidine derivatives.

Solubility Heatmap

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Interaction | Application |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-dipole interactions with nitrile; solvation of amine. | Reaction medium; Stock solutions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dispersion forces; weak H-bonding. | Extraction; Chromatography. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding with amine (-NH₂) and nitrile (-CN). | Recrystallization; Reaction solvent. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole-dipole; H-bond acceptance. | Extraction; Washing.[1] |

| Ethers | THF, MTBE | Low to Moderate | Weak polarity; limited H-bonding. | Precipitation anti-solvent. |

| Non-Polar | Hexane, Heptane, Toluene | Very Low | Lack of polar interactions. | Anti-solvent for crystallization. |

Temperature Dependence

Solubility in alcohols (Ethanol, Methanol) exhibits a steep positive correlation with temperature, making them ideal candidates for cooling crystallization . The solute typically dissolves readily at reflux (>70°C) but precipitates upon cooling to 0–5°C.

Experimental Protocol: Solubility Determination

To generate precise mole fraction data for process optimization, the Isothermal Saturation Method coupled with HPLC quantification is the gold standard.

Reagents & Equipment[3][4]

-

Compound: this compound (>98% purity).

-

Solvents: HPLC grade (MeOH, EtOH, Acetonitrile, Water).

-

Equipment: Thermostated shaker bath, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Methodology

-

Preparation: Add excess solid compound to 10 mL of the target solvent in a sealed glass vial.

-

Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) for 24–48 hours to ensure equilibrium.

-

Validation: Visually confirm the presence of undissolved solid throughout the process.

-

-

Sampling: Stop agitation and allow the solid to settle for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter into a tared volumetric flask.

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

-

Detection Wavelength: 254 nm (characteristic of the benzonitrile chromophore).

-

Figure 2: Workflow for the isothermal saturation method to determine solubility.

Thermodynamic Modeling

For process upscaling, experimental data points should be fitted to thermodynamic models to predict solubility at any temperature.

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility data in organic solvents:

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis.

Application

By plotting

Purification Strategy (Case Study)

Based on the solubility profile, a Recrystallization protocol for purifying crude this compound is proposed.

-

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) or Ethyl Acetate (Solvent) / Hexane (Anti-solvent).

-

Rationale: The compound has high solubility in hot Ethanol but low solubility in Water.

-

Procedure:

-

Dissolve crude solid in minimal boiling Ethanol.

-

Hot filtration to remove insoluble impurities.

-

Slowly add Water (or Hexane) until turbidity persists.

-

Cool gradually to 4°C to induce crystallization.

-

Filter and wash with cold anti-solvent.

-

References

-

Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

-

PubChem. (2023).[2] Compound Summary for CID 137652423: this compound.[2] National Center for Biotechnology Information. Retrieved from

-

Leyan. (n.d.). Safety Data Sheet: this compound. Retrieved from

- Feng, S., et al. (2018). Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry.

- Shakeel, F., et al. (2014). Solubility and thermodynamic parameters of an anti-cancer drug (gefitinib) in different organic solvents. Journal of Chemical & Engineering Data.

Sources

Benzonitrile Architectures in Modern Medicinal Chemistry: A Technical Analysis

Executive Summary The benzonitrile moiety (Ar-CN) has evolved from a simple chemical intermediate to a privileged pharmacophore in modern drug discovery. Once viewed with skepticism due to toxicity concerns associated with the cyanide anion, the benzonitrile group is now recognized for its unique electronic properties, metabolic robustness, and bioisosteric utility. This technical guide analyzes the benzonitrile scaffold's role in FDA-approved therapeutics, details self-validating synthetic protocols for its installation, and maps its mechanistic function in oncology and infectious disease management.

The Nitrile Renaissance: Pharmacophore Mechanics

The nitrile group is not merely a passive structural spacer; it is a high-impact functional group with specific electronic and steric advantages.[1][2]

Electronic & Steric Profile

-

Dipole Moment: The C≡N bond possesses a strong dipole (~3.9 D), allowing it to participate in potent electrostatic interactions within protein binding pockets.

-

Hydrogen Bonding: It acts as a weak-to-moderate hydrogen bond acceptor. The nitrogen lone pair often engages with Serine or Threonine hydroxyls, or backbone amides.

-

Steric Efficiency: The linear geometry and small volume (approximately 1/8th the volume of a methyl group) allow the nitrile to penetrate narrow hydrophobic clefts where bulkier groups (like carboxylates or sulfonamides) would face steric clash.

Bioisosterism

In medicinal chemistry, the benzonitrile group serves as a bioisostere for:

-

Carbonyls (C=O): Mimicking the polarity without the metabolic liability of reduction.

-

Halogens (Cl, Br, I): Providing similar lipophilicity and electron-withdrawing character but with added H-bond accepting capability.

-

Hydroxyls/Carboxylates: Acting as a "masked" polar group that improves membrane permeability by reducing the desolvation penalty compared to charged groups.

Synthetic Architectures: From Sandmeyer to C-H Activation

Historically, benzonitriles were synthesized via the Sandmeyer reaction (requiring diazonium salts) or the Rosenmund-von Braun reaction (requiring harsh heating with CuCN).[3] Modern drug discovery demands milder, more tolerant methods.

Comparative Analysis of Synthetic Routes

| Feature | Sandmeyer Reaction | Rosenmund-von Braun | Pd-Catalyzed Cyanation (Modern) |

| Precursor | Aniline ( | Aryl Halide ( | Aryl Halide ( |

| Reagents | CuCN (stoichiometric) | ||

| Conditions | Acidic, Multi-step | High Temp (>150°C) | Mild (40-80°C), Neutral |

| Tolerance | Low (acid sensitive) | Low (thermal sensitive) | High (broad FG tolerance) |

| Scalability | Moderate (diazonium risk) | Moderate (Cu waste) | High (low catalyst loading) |

Validated Protocol: Mild Pd-Catalyzed Cyanation

Source: Adapted from Cohen & Buchwald, Org.[4] Lett. 2015. This protocol utilizes non-toxic Zinc Cyanide (

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Cyanide Source:

(0.6 equiv) -

Catalyst: Pd(OAc)2 (2 mol %)

-

Ligand: XPhos or SPhos (4 mol %)

-

Solvent: THF:Water (5:1)

Step-by-Step Workflow:

-

Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol),

(70 mg, 0.6 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), and Ligand (0.04 mmol). -

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvation: Add degassed THF (2.5 mL) and degassed Water (0.5 mL) via syringe.

-

Reaction: Stir the mixture vigorously at 40°C for 2–12 hours. Monitor conversion via LC-MS.

-

Workup: Dilute with ethyl acetate, wash with saturated

and brine. Dry over -

Purification: Isolate the benzonitrile product via silica gel flash chromatography.

Causality: The water cosolvent is critical; it activates the Zinc Cyanide, facilitating the transmetallation step which is often the rate-determining barrier in anhydrous conditions.

Visualization: Catalytic Cycle

The following diagram illustrates the mechanistic pathway of the Pd-catalyzed cyanation.

Caption: Catalytic cycle for Pd-mediated cyanation. The cycle proceeds via Oxidative Addition, Transmetallation with activated Zn(CN)2, and Reductive Elimination.

Therapeutic Case Studies

The benzonitrile group is central to the efficacy of several blockbuster drugs.

Oncology: Letrozole (Femara)

-

Target: Aromatase (CYP19A1).

-

Mechanism: Letrozole is a reversible, non-steroidal aromatase inhibitor. It contains two benzonitrile rings.

-

Role of Nitrile:

-

Heme Coordination: The triazole ring nitrogen coordinates to the Heme Iron (

). -

Mimicry: The benzonitrile moieties mimic the steroid backbone of the natural substrate (androstenedione), fitting into the hydrophobic pocket.

-

Metabolic Stability: The para-nitrile groups block metabolic oxidation at the electron-rich phenyl rings, significantly increasing the drug's half-life (

days).

-

Infectious Diseases: Rilpivirine (Edurant)[5]

-

Mechanism: Binds to the allosteric NNRTI pocket, locking the enzyme in an inactive conformation.

-

Role of Nitrile: Rilpivirine features a cyanovinyl-benzonitrile motif. The nitrile sits in a hydrophobic tunnel (Val179, Leu100) and forms a critical hydrogen bond network involving water molecules, allowing the drug to retain potency even against mutant strains (e.g., K103N).

Visualization: Letrozole Binding Mode

This diagram abstracts the key interactions within the CYP19A1 active site.

Caption: Interaction map of Letrozole within the Aromatase active site. The triazole coordinates Heme Fe, while benzonitriles exploit hydrophobic pockets.

Safety & Toxicology: The Cyanide Myth

A persistent misconception is that benzonitrile drugs release toxic cyanide (

-

Reality: Unlike aliphatic nitriles (which can undergo

-hydroxylation leading to cyanide release), benzonitriles are metabolically stable against this pathway. The aromatic -

Metabolic Fate: Benzonitriles are typically metabolized via:

-

Ring Hydroxylation: Occurring at the meta-position (followed by glucuronidation).

-

Hydrolysis: Rarely, the nitrile may be hydrolyzed to a benzoic acid derivative, but this is a minor pathway for most drugs like Letrozole.

-

-

Toxicity: Acute toxicity of benzonitrile derivatives is generally low. The primary safety concern is usually related to off-target ion channel inhibition (e.g., hERG), not cyanide poisoning.

References

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[4] Organic Letters, 17(2), 202–205.[4] Link

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link

-

Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105(1), 7-17. Link

-

Janssen, P. A., et al. (2005). Rilpivirine (TMC278): a potent, oral, long-acting, non-nucleoside human immunodeficiency virus type 1 reverse transcriptase inhibitor. Journal of Medicinal Chemistry, 48(6), 1901-1909. Link

-

U.S. Food and Drug Administration (FDA). Labeling for Letrozole (Femara). Link

Sources

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 5. The Expanding Class of Non-Nucleoside Reverse Transcriptase Inhibitors for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Drug–Drug Interactions of Long-Acting Intramuscular Cabotegravir and Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of 4-(4-Aminopiperidin-1-yl)benzonitrile: A Technical Whitepaper

Introduction & Structural Rationale

In modern drug discovery, N-arylpiperidine derivatives serve as critical building blocks for targeted therapeutics, including PARP and SMYD3 inhibitors. Among these, 4-(4-Aminopiperidin-1-yl)benzonitrile (CAS 281234-90-0) represents a highly versatile, yet thermodynamically complex, intermediate[Benchchem][1].

As a Senior Application Scientist, I approach the stability of this compound not merely as a shelf-life metric, but as a dynamic interplay of structural thermodynamics. The molecule consists of three distinct functional domains, each with its own thermodynamic and kinetic vulnerabilities:

-

The N-Arylpiperidine Core : Provides rigid structural integrity.

-

The Benzonitrile Motif : Acts as a potential thermodynamic sink in the presence of moisture.

-

The Primary Amine (C4) : Serves as a highly nucleophilic, kinetically vulnerable site.

Understanding the causality behind how these domains degrade is essential for formulating robust handling, storage, and synthetic protocols.

Mechanistic Vulnerabilities & Thermodynamic Pathways

To accurately profile the stability of this compound, we must separate kinetic instability (reactions that happen quickly due to low activation energy) from thermodynamic instability (reactions driven by a large negative Gibbs free energy,

Resonance Stabilization of the N-Aryl Bond

The thermodynamic stability of the central N-aryl bond is exceptionally high. The para-cyano group (benzonitrile) is strongly electron-withdrawing. This pulls the lone pair of electrons from the piperidine nitrogen into the phenyl ring's

The Hydrolytic Thermodynamic Sink

Nitriles are inherently susceptible to hydrolysis, converting first to amides and subsequently to carboxylic acids (e.g., benzoic acid derivatives) and ammonia. Calorimetric investigations of benzonitrile hydrolysis demonstrate that this process is highly exothermic (

Oxidative Susceptibility of the Primary Amine

The primary amine at the C4 position is the most nucleophilic site on the molecule. It is kinetically vulnerable to atmospheric oxidation (forming hydroxylamines or imines) and carbamylation (reacting with atmospheric CO

Fig 1: Primary degradation pathways and thermodynamic sinks of the compound.

Advanced Analytical Workflows for Stability Assessment

Traditional High-Performance Liquid Chromatography (HPLC) is insufficient for early-stage thermodynamic profiling because it only detects degradants after they have accumulated (a kinetic observation). To establish true thermodynamic stability, we must measure the heat flow (

We achieve this by coupling Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for solid-state thermal profiling, followed by Isothermal Microcalorimetry (IMC) for solution-state hydrolytic kinetics.

Fig 2: Self-validating analytical workflow for thermodynamic stability profiling.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that artifacts from solvent interactions or instrument drift are mathematically eliminated.

Protocol 1: High-Resolution DSC/TGA for Thermal Profiling

Objective: Differentiate between phase transitions (melting) and thermodynamic decomposition.

-

Sample Preparation: Accurately weigh 2.0–5.0 mg of this compound into a pierced aluminum pan. Causality: The pierced pan allows evolved gases to escape, preventing pressure buildup that could artificially alter decomposition thermodynamics.

-

TGA Phase: Heat the sample at 10 °C/min from 25 °C to 400 °C under a dry nitrogen purge (50 mL/min).

-

DSC Phase: Run concurrently with TGA parameters.

-

Self-Validation Logic: An endothermic event in the DSC trace without concurrent mass loss in the TGA confirms a pure phase transition (melting point). Conversely, an exothermic event coupled with mass loss definitively identifies thermodynamic decomposition.

Protocol 2: Hydrolytic Stability via Isothermal Microcalorimetry (IMC)

Objective: Quantify the thermodynamic onset of benzonitrile hydrolysis in aqueous media.

-

Ampoule Preparation: Suspend 10 mg of the compound in 1 mL of buffered aqueous solutions at pH 4, 7, and 10.

-

Reference Validation: Prepare a blank reference ampoule containing only the corresponding buffer. Causality: Any heat flow detected in the sample ampoule must be baseline-subtracted against this reference. This isolates the specific enthalpy of the compound's degradation and eliminates false positives from buffer-solvent interactions.

-

Equilibration & Measurement: Hold the ampoules at 25 °C for 24 hours to allow the instrument to reach thermal equilibrium. Record the heat flow (

) continuously for 14 days. A sustained exothermic shift indicates the onset of nitrile hydrolysis.

Quantitative Data & Storage Parameters

By synthesizing the thermodynamic principles and analytical data, we can establish definitive parameters for the handling and long-term storage of this compound.

Table 1: Thermodynamic Parameters of Sub-structural Degradation

| Structural Motif | Degradation Pathway | Thermodynamic Nature | Kinetic Barrier |

| Benzonitrile | Hydrolysis to Amide/Acid | Exothermic ( | High (Requires pH extreme) |

| Primary Amine | Oxidation / Carbamylation | Exothermic ( | Low (Susceptible to air) |

| N-Aryl Bond | Cleavage | Endothermic ( | Very High (Resonance stabilized) |

Table 2: Recommended Storage and Handling Parameters

| Parameter | Specification | Causal Rationale |

| Temperature | 2–8 °C | Suppresses the kinetic oxidation of the primary amine. |

| Atmosphere | Argon / N | Prevents oxidative degradation and CO |

| Container | Amber Glass | Mitigates photo-induced radical formation at the benzonitrile motif[PubChem][4]. |

| Moisture | < 10% RH | Prevents the compound from entering the thermodynamic sink of nitrile hydrolysis. |

References

-

National Institute of Standards and Technology (NIST). "Thermodynamics of the Hydrolysis Reactions of Nitriles". Available at:[Link]

-

PubChem. "Benzonitrile - Hazardous Substances Data Bank (HSDB)". Available at: [Link]

Sources

Technical Profile: Hydrogen Bond Dynamics of 4-(4-Aminopiperidin-1-yl)benzonitrile

The following technical guide provides an in-depth analysis of the hydrogen bond donor and acceptor profile for 4-(4-Aminopiperidin-1-yl)benzonitrile . This document is structured to serve researchers in medicinal chemistry and computational drug design.

Executive Summary

This compound serves as a critical pharmacophore scaffold, particularly in the development of GPCR ligands (e.g., SST2 agonists) and kinase inhibitors. Its hydrogen bonding profile is defined by a distinct polarity gradient, separating a highly basic primary amine from a non-basic, conjugated aniline-like system.

Core Data Points

| Property | Count | Critical Note |

| Hydrogen Bond Donors (HBD) | 2 | Derived exclusively from the primary amine (-NH₂). |

| Hydrogen Bond Acceptors (HBA) | 3 | Includes the nitrile N, aniline-like N, and primary amine N. |

| Lipinski Compliance | Yes | Fully compliant (MW < 500, HBD < 5, HBA < 10). |

| Dominant Species (pH 7.4) | Mono-cation | Protonated at the primary amine (C4-NH₃⁺). |

Molecular Architecture & Physicochemical Profile

To understand the hydrogen bonding potential, one must first deconstruct the electronic environment of the three nitrogen atoms present in the structure.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₂H₁₅N₃

-

Molecular Weight: 201.27 g/mol

-

SMILES: NC1CCN(CC1)c2ccc(C#N)cc2

Structural Connectivity Analysis

The molecule consists of a central piperidine ring. Position 1 of the piperidine is attached to a para-cyanophenyl group. Position 4 of the piperidine holds a primary amino group.[2] This arrangement creates a "push-pull" electronic system where the piperidine nitrogen lone pair is delocalized into the phenyl ring, pulled by the electron-withdrawing cyano group.

Figure 1: Structural connectivity and functional group analysis of this compound.

Hydrogen Bonding Analysis (The Core)

The assignment of HBD and HBA counts follows the standard Lipinski definitions but requires medicinal chemistry nuance regarding "effective" acceptors.

Hydrogen Bond Donors (HBD = 2)

The count of 2 is derived strictly from the hydrogen atoms attached to heteroatoms (N or O).

-

Site 1: Primary Amine (-NHH ).

-

Site 2: Primary Amine (-NH H).

-

Note: The piperidine nitrogen (N1) is tertiary and carries no hydrogens. The cyano nitrogen is unprotonated.

Hydrogen Bond Acceptors (HBA = 3)

The count of 3 is derived from the sum of all nitrogen and oxygen atoms. However, their "accepting strength" varies drastically:

-

Primary Amine Nitrogen (Strongest HBA):

-

Hybridization: sp³

-

Basicity: High (pKa ~ 9.5–10.5).

-

Role: At physiological pH, this group acts as a proton acceptor (base), becoming a cation (-NH₃⁺). Once protonated, it loses HBA character and becomes a strong HBD (3 donors). In neutral counting (Lipinski), it counts as 1 HBA.

-

-

Cyano Nitrogen (Moderate HBA):

-

Hybridization: sp

-

Geometry: Linear, with a lone pair pointing outward.

-

Role: A reliable acceptor in crystal structures and protein binding pockets (e.g., interacting with backbone amides).

-

-

Piperidine Nitrogen (Weak/Null HBA):

-

Hybridization: Technically sp³, but with significant sp² character due to resonance.

-

Electronic Effect: The lone pair is delocalized into the phenyl ring, reinforced by the para-cyano group. This "aniline-like" nitrogen is extremely weak as a hydrogen bond acceptor compared to aliphatic amines.

-

Counting Rule: While computational filters count this as 1 HBA, in 3D-QSAR modeling, it is often treated as a "silent" acceptor due to steric shielding and electronic deficit.

-

H-Bond Map

Figure 2: Component-wise breakdown of hydrogen bond donors and acceptors.

Pharmacokinetic Implications

Ionization and Solubility

The HBD/HBA profile directly dictates the solubility and permeability of this scaffold.

-

pKa 1 (Aniline-like N): < 2.0. This nitrogen will remain unprotonated (neutral) at all physiological pH levels.

-

pKa 2 (Primary Amine): ~10.0. This nitrogen will be fully protonated (positively charged) at pH 7.4.

Implication: The molecule exists primarily as a mono-cation in the bloodstream. This improves aqueous solubility but may hinder passive diffusion across the Blood-Brain Barrier (BBB) unless active transport is utilized. The Lipinski rules (HBD < 5, HBA < 10) suggest good oral bioavailability, but the charge state is the governing factor for membrane permeation.

Drug Design Context

This scaffold is frequently observed in:

-

hERG Channel Blockers: The basic amine + phenyl linker is a classic pharmacophore for hERG inhibition (often an unwanted side effect).

-

SST2 Agonists: As seen in compounds like Paltusotine, this moiety mimics lysine or arginine side chains in peptide mimetics.

Experimental Validation Protocols

To empirically verify the calculated counts and pKa values, the following protocols are recommended.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Determine the precise ionization constants of the two nitrogen centers.

-

Preparation: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl solution (ionic strength adjustor).

-

Titration: Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 under inert N₂ atmosphere.

-

Analysis: Use the Bjerrum plot method to identify inflection points.

-

Expected Result: One distinct inflection point around pH 9.8-10.2 (primary amine). No inflection observed for the aniline nitrogen in the aqueous window (confirming it is non-basic).

-

Protocol B: Small Molecule X-Ray Crystallography

Objective: Visualize H-bond geometry and confirm donor/acceptor distances.

-

Crystallization: Prepare a supersaturated solution in ethanol/water (1:1). Allow slow evaporation at 4°C.

-

Diffraction: Collect data on a single crystal diffractometer (e.g., Bruker D8).

-

Refinement: Solve structure using direct methods (SHELXT).

-

Metric: Measure intermolecular distances. H-bonds are defined as D-H...A distances < 3.0 Å with angles > 120°.

-

References

-

Lipinski, C. A., et al. (2001).[3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

Zhao, J., et al. (2023). "Discovery of Paltusotine (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist."[1][4] ACS Medicinal Chemistry Letters. (Demonstrates the utility of the 4-aminopiperidine scaffold). [2]

-

Xu, G. B., et al. (2010).[5] "4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile."[5] Acta Crystallographica Section E. (Structural analogue providing crystallographic precedence for piperidine-benzonitrile geometry).

-

PubChem Compound Summary. "3-[(4-aminopiperidin-1-yl)methyl]benzonitrile" (Analogue comparison for pKa prediction).

Sources

- 1. GSRS [precision.fda.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Drug-like indices [talete.mi.it]

- 4. Discovery of Paltusotine (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Role of 4-(4-Aminopiperidin-1-yl)benzonitrile in DPP-4 Inhibitor Research

This technical guide provides an in-depth analysis of 4-(4-Aminopiperidin-1-yl)benzonitrile (CAS 281234-90-0), a structural scaffold relevant to the Structure-Activity Relationship (SAR) exploration of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Executive Summary

This compound represents a critical structural probe in the development of non-peptidomimetic DPP-4 inhibitors. While marketed gliptins like Alogliptin utilize a 2-cyanobenzyl and 3-aminopiperidine architecture, the 4-cyano-N-aryl and 4-aminopiperidine motifs found in this compound serve as essential comparators for defining the spatial constraints of the DPP-4 active site (specifically the S1 and S2 subsites).

This guide details the chemical synthesis, structural biology, and experimental protocols required to utilize this scaffold in SAR studies, distinguishing its pharmacophoric profile from established therapeutic agents.

Chemical Identity & Structural Logic

Molecule Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 281234-90-0 |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| Key Pharmacophores | Primary Amine (Glu205/206 interaction), Benzonitrile (S1/S2 pocket probe) |

| Role | SAR Probe, Synthetic Intermediate, Structural Analog |

Structural Activity Relationship (SAR) Context

The utility of this compound lies in its contrast with high-potency inhibitors.

-

Amine Position (3- vs. 4-): DPP-4 prefers a 3-aminopiperidine (chiral) moiety, which mimics the N-terminal proline of natural substrates (e.g., GLP-1). The 4-aminopiperidine (achiral) in this compound tests the flexibility of the Glu205/Glu206 "anchor" region.

-

Nitrile Position (Ortho vs. Para): Alogliptin features an ortho-cyano group (2-position) on a benzyl linker, optimizing fit in the S1 hydrophobic pocket. The para-cyano group (4-position) on a phenyl ring in this molecule probes the depth and electronic requirements of the S2 subsite.

Figure 1: Mechanistic comparison of the 4-amino/4-cyano scaffold against the optimized Alogliptin pharmacophore.

Synthesis Protocols

The synthesis of this compound follows a robust Nucleophilic Aromatic Substitution (

Reaction Workflow

-

Coupling: Reaction of 4-fluorobenzonitrile with 4-(N-Boc-amino)piperidine.

-

Deprotection: Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl.

Figure 2: Step-by-step synthetic pathway for CAS 281234-90-0.

Detailed Methodology

Step 1: Formation of N-Boc Intermediate (CAS 344566-78-5)

-

Reagents: 4-Fluorobenzonitrile (1.0 eq), 4-(N-Boc-amino)piperidine (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Dimethyl sulfoxide (DMSO) or DMF.

-

Protocol:

-

Dissolve 4-fluorobenzonitrile (e.g., 1.21 g, 10 mmol) and 4-(N-Boc-amino)piperidine (2.40 g, 12 mmol) in DMSO (10 mL).

-

Add

(2.76 g, 20 mmol). -

Heat the mixture to 100°C for 12–16 hours under nitrogen atmosphere.

-

Workup: Cool to RT, pour into ice water. Filter the resulting precipitate or extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

-

Step 2: Deprotection to Final Product

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Protocol:

-

Dissolve the intermediate (1.0 eq) in Dichloromethane (DCM).

-

Add TFA (10–20 eq) dropwise at 0°C.

-

Stir at Room Temperature for 2–4 hours (monitor by TLC).

-

Workup: Concentrate in vacuo. Basify with saturated

or 1M NaOH to pH > 10. Extract with DCM/Isopropanol (3:1). -

Yield: Dry organic layer over

, filter, and concentrate to yield the free base as an off-white solid.

-

Biological Evaluation: DPP-4 Inhibition Assay[1][2][3]

To validate the role of this compound, researchers must quantify its inhibitory potential (

Assay Principle

The assay measures the cleavage of a chromogenic or fluorogenic substrate (e.g., Gly-Pro-AMC) by recombinant human DPP-4 enzyme. The release of the AMC (7-amino-4-methylcoumarin) fluorophore is monitored.

Protocol Specifications

| Parameter | Setting |

| Enzyme | Recombinant Human DPP-4 (0.1–1 nM final) |

| Substrate | Gly-Pro-AMC ( |

| Buffer | 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA |

| Detection | Fluorescence (Ex: 350–360 nm / Em: 450–460 nm) |

| Incubation | 30 mins at 25°C or 37°C |

Experimental Workflow

-

Preparation: Prepare serial dilutions of This compound in DMSO (Final DMSO < 1%).

-

Enzyme Mix: Add DPP-4 enzyme to the microplate wells containing the compound. Incubate for 10 mins (pre-incubation allows for binding equilibrium).

-

Reaction Start: Add Gly-Pro-AMC substrate to initiate the reaction.

-

Measurement: Monitor fluorescence kinetically for 30 minutes.

-

Analysis: Calculate the slope of the linear portion of the curve. Determine % Inhibition relative to DMSO control. Fit data to a sigmoidal dose-response equation to determine

.

Conclusion

This compound serves as a vital structural reference in the chemical space of DPP-4 inhibitors. While it lacks the optimized potency of marketed drugs like Alogliptin (due to the 4-amino vs. 3-amino difference), its synthesis and evaluation provide critical data points for defining the boundaries of the S1/S2 subsites. It is also a versatile intermediate for synthesizing more complex hybrid inhibitors.

References

-

Exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. Source: MolAid / PubMed. (Describes the synthesis of the N-Boc intermediate CAS 344566-78-5 and the final amine CAS 281234-90-0).

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Source: Brieflands. (Provides the SAR context for aminopiperidine and benzonitrile scaffolds).

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Source: PMC / NIH. (Reviews the binding modes of benzonitrile-containing inhibitors).

-

This compound Product Data. Source: Sigma-Aldrich / Merck. (Physical properties and commercial availability).

Methodological & Application

Synthesis protocols for 4-(4-Aminopiperidin-1-yl)benzonitrile from precursor reagents

Abstract & Strategic Overview

The compound 4-(4-aminopiperidin-1-yl)benzonitrile (CAS: 1003875-97-7) is a critical pharmacophore and intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib) and various kinase inhibitors (e.g., Fedratinib).

While direct coupling of 4-aminopiperidine with 4-halobenzonitriles is theoretically possible, it often suffers from poor regioselectivity, leading to bis-arylation and difficult purification. This Application Note details the industry-standard "Boc-Route" , a two-step protocol designed for high reproducibility, scalability, and purity (>98%).

Retrosynthetic Logic

The synthesis relies on a Nucleophilic Aromatic Substitution (

-

Activation: The para-cyano group of 4-fluorobenzonitrile strongly activates the ring for nucleophilic attack by stabilizing the Meisenheimer complex.

-

Selectivity: We utilize tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) to mask the primary amine, forcing reaction exclusively at the secondary piperidine nitrogen.

Reaction Scheme & Pathway Analysis[1][2]

The following diagram illustrates the chemical transformation and the critical intermediate species.

Figure 1: Two-step synthetic pathway ensuring regioselectivity via Boc-protection.

Experimental Protocols

Protocol A: Coupling

Objective: Synthesis of tert-butyl (1-(4-cyanophenyl)piperidin-4-yl)carbamate.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 4-Fluorobenzonitrile | 121.11 | 1.0 | Substrate (Electrophile) |

| 4-Boc-aminopiperidine | 200.28 | 1.1 | Nucleophile |

| Potassium Carbonate ( | 138.21 | 2.0 | Base (Acid Scavenger) |

| DMSO (Anhydrous) | - | 5-7 vol | Solvent |

Step-by-Step Procedure

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-fluorobenzonitrile (1.0 equiv) and 4-Boc-aminopiperidine (1.1 equiv).

-

Solvation: Add anhydrous DMSO (5 mL per gram of nitrile). Stir until dissolved.

-

Expert Note: DMSO is preferred over DMF for its higher dielectric constant, which stabilizes the polar transition state of the

mechanism, accelerating the reaction rate.

-

-

Base Addition: Add

(2.0 equiv). Ensure the base is finely ground to maximize surface area. -

Reaction: Heat the mixture to 90°C under an inert atmosphere (

or Ar) for 4–6 hours.-

Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The UV-active starting material (fluorobenzonitrile) should disappear.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into Ice-Water (10 volumes relative to DMSO). Stir vigorously for 30 minutes.

-

The product should precipitate as a white to off-white solid.

-

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water to remove residual DMSO and inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

-

Expected Yield: 85–95%.

-

Appearance: White/Off-white solid.

-

Protocol B: Deprotection & Free Basing

Objective: Removal of the Boc group to yield this compound.

Materials & Reagents

| Reagent | Role |

| Intermediate (from Protocol A) | Substrate |

| Trifluoroacetic Acid (TFA) | Acid Reagent |

| Dichloromethane (DCM) | Solvent |

| NaOH (1M aq) or | Neutralization Agent |

Step-by-Step Procedure

-

Dissolution: Dissolve the Boc-protected intermediate in DCM (10 volumes).

-

Acidolysis: Cool to 0°C. Add TFA (20 volumes or 1:1 ratio with DCM) dropwise.

-

Safety: Massive gas evolution (

and isobutylene) will occur. Ensure proper venting.

-

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by LC-MS (loss of Boc mass -100).

-

Workup (Free Base Isolation):

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. You will obtain a thick oil (the TFA salt).

-

Redissolve the oil in a minimal amount of DCM.

-

Neutralization: Slowly add saturated aqueous

or 1M NaOH while stirring until pH > 10. -

Extraction: Extract the aqueous layer with DCM (3x).

-

Drying: Combine organic layers, dry over

, filter, and concentrate.

-

-

Final Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH:NH4OH 90:10:1).

Process Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target amine.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected parameters.

Expected NMR Data (Free Base in )

-

Aromatic Protons: Two doublets (AA'BB' system) characteristic of the para-substituted benzene ring.

- ~7.45 ppm (d, 2H, Ar-H ortho to CN)

- ~6.85 ppm (d, 2H, Ar-H ortho to N)

-

Piperidine Protons:

-

~3.80 ppm (m, 2H,

-

~2.90 ppm (m, 2H,

-

~2.85 ppm (m, 1H,

-

~3.80 ppm (m, 2H,

-

Amine Protons: Broad singlet around 1.5–2.0 ppm (exchangeable with

).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete conversion or water in solvent. | Ensure DMSO is anhydrous. Increase temp to 100°C. |

| Sticky Solid in Step 1 | Residual DMSO. | Wash filter cake thoroughly with water; lyophilize if necessary. |

| Product is a Salt | Incomplete neutralization in Step 2. | Ensure pH is >10 during extraction. The TFA salt is highly water-soluble and will be lost in the aqueous layer if not basified. |

References

-

World Intellectual Property Organization. (2012). Preparation of substituted piperidines as LSD1 inhibitors. WO2012003405. Link

-

American Chemical Society. (2019). Nucleophilic Aromatic Substitution (SNAr) Reaction Guide. Organic Chemistry Portal. Link

-

Journal of Medicinal Chemistry. (2008). Discovery of Niraparib: A Selective Poly(ADP-ribose) Polymerase (PARP) Inhibitor. (General reference for similar scaffolds). Link

Sources

Nucleophilic Aromatic Substitution Conditions for 4-(4-Aminopiperidin-1-yl)benzonitrile: Application Note & Protocols

Abstract and Strategic Significance

The scaffold 4-(4-aminopiperidin-1-yl)benzonitrile represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for GPCR ligands (e.g., M1 muscarinic antagonists), kinase inhibitors, and viral assembly modulators. The synthesis hinges on the formation of a C–N bond between an electron-deficient aryl ring and a diamine.

While the transformation appears deceptively simple, the presence of two nucleophilic nitrogen atoms in 4-aminopiperidine (a primary exocyclic amine and a secondary endocyclic amine) introduces a regioselectivity challenge. This Application Note delineates two distinct protocols:

-

Protocol A (The "Pharma-Grade" Route): Utilizes N-Boc protection to guarantee regiocontrol and high purity.

-

Protocol B (The "Process-Economy" Route): A direct coupling method exploiting the inherent nucleophilicity differences, suitable for rapid screening or cost-sensitive scaling.

Strategic Considerations & Mechanistic Insight

Electrophile Selection: Fluoro- vs. Chloro-

For SNAr reactions on benzonitriles, 4-fluorobenzonitrile is the superior electrophile compared to its chlorinated counterpart.

-

Causality: The high electronegativity of fluorine creates a stronger dipole, significantly lowering the energy of the transition state (Meisenheimer complex) by stabilizing the negative charge delocalized onto the cyano group.

-

Operational Impact: 4-Fluorobenzonitrile reacts at lower temperatures (60–90 °C) compared to 4-chlorobenzonitrile (120–150 °C), reducing thermal degradation and byproduct formation.

Nucleophile Regioselectivity

4-Aminopiperidine contains two nucleophilic sites:

-

N1 (Secondary, Ring): Higher nucleophilicity due to alkyl inductive effects and ring constraints forcing lone pair availability.

-

N4 (Primary, Exocyclic): Less sterically hindered but generally less nucleophilic in SNAr contexts.

Risk: While N1 is preferred, direct reaction can yield 5–10% of the N4-isomer or bis-arylated byproducts under forcing conditions. Protocol A eliminates this risk entirely.

Experimental Protocols

Protocol A: High-Purity Synthesis (Via N-Boc Protection)

Recommended for Drug Discovery and GLP Synthesis

Phase 1: SNAr Coupling

Reagents:

-

4-Fluorobenzonitrile (1.0 equiv)

-

4-(N-Boc-amino)piperidine (1.1 equiv)

-

Potassium Carbonate (K2CO3), anhydrous, granular (2.0 equiv)

-

Solvent: DMSO (anhydrous) or DMF.[1] Note: DMSO accelerates SNAr rates significantly.

Procedure:

-

Charge: To a reaction vessel equipped with magnetic stirring, add 4-fluorobenzonitrile (e.g., 1.21 g, 10 mmol) and 4-(N-Boc-amino)piperidine (2.20 g, 11 mmol).

-

Solvate: Add DMSO (10 mL, 1.0 M concentration). Stir until dissolved.

-

Base: Add K2CO3 (2.76 g, 20 mmol).

-

Reaction: Heat to 90 °C for 4–6 hours. Monitor by LCMS for consumption of starting material (Ar-F).

-

Workup (Precipitation): Cool to room temperature. Slowly pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring. The product, tert-butyl (1-(4-cyanophenyl)piperidin-4-yl)carbamate, will precipitate as a white/off-white solid.

-

Isolation: Filter the solid, wash with water (3 x 20 mL) to remove DMSO and salts. Dry in a vacuum oven at 45 °C.

-

Expected Yield: 85–95%

-

Purity: >98% (No chromatography usually required).

-

Phase 2: Deprotection

Reagents:

-

Trifluoroacetic acid (TFA) or HCl (4M in Dioxane).

-

Dichloromethane (DCM).

Procedure:

-

Dissolve the intermediate from Phase 1 in DCM (5 mL/g).

-

Add TFA (10–20 equiv) at 0 °C.

-

Stir at room temperature for 1–2 hours.

-

Workup: Concentrate in vacuo. Basify with saturated NaHCO3 or 1N NaOH to pH >10. Extract with DCM or EtOAc (repeatedly, as the free amine is polar).

-

Final Isolation: Dry organic layer over Na2SO4, filter, and concentrate to yield This compound .

Protocol B: Direct Coupling (Cost-Effective)

Recommended for Large Scale Non-GMP Intermediates

Reagents:

-

4-Fluorobenzonitrile (1.0 equiv)

-

4-Aminopiperidine (1.2 equiv)

-

K2CO3 (2.5 equiv)

-

Solvent: DMSO.

Procedure:

-

Combine 4-fluorobenzonitrile and 4-aminopiperidine in DMSO.

-

Add K2CO3.

-

Temperature Control (Critical): Heat to 60–70 °C . Do not exceed 80 °C to minimize reaction at the primary amine.

-

Monitor: Check LCMS strictly for the formation of the bis-adduct (M+ArCN).

-

Workup: Pour into water. If the product does not precipitate cleanly (due to the polarity of the free amine), perform an extraction with Ethyl Acetate/IPA (9:1).

-

Purification: Recrystallization from Ethanol/Heptane may be required to remove regioisomers.

Data Summary & Troubleshooting

| Parameter | Protocol A (Boc-Protected) | Protocol B (Direct) |

| Regioselectivity | 100% (Exclusive N1) | ~90-95% (N1 favored) |

| Purification | Filtration/Wash (High ease) | Extraction/Recrystallization |

| Step Count | 2 (Coupling + Deprotection) | 1 (Coupling) |

| Overall Yield | 75–85% | 60–75% |

| Cost | Higher (Boc-amine reagent) | Lower |

Troubleshooting Guide:

-

Low Conversion: Ensure K2CO3 is milled/granular and not caked. Trace water in DMSO can stall SNAr; use molecular sieves if necessary.

-

Dark Coloration: Oxidation of the amine at high temps. Degas solvents with N2 if observing dark tars.

-

Emulsions: During extraction of the free amine, use a small amount of Isopropanol (IPA) in the organic phase to break emulsions.

Mechanistic & Workflow Visualization

Diagram 1: Reaction Pathways and Mechanism

The following diagram illustrates the SNAr mechanism and the bifurcation between the Protected (A) and Direct (B) routes.

Caption: Comparative workflow of Protocol A (Boc-protected, high fidelity) vs. Protocol B (Direct, cost-optimized).

References

-

Mechanistic Foundation of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link

-

SNAr in Medicinal Chemistry: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Link

-

Piperidine Selectivity: Patel, M., et al. (2009). Synthesis and evaluation of 4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. Link

-

General Protocol Validation: "Nucleophilic Aromatic Substitution." Chemistry LibreTexts. Link

-

Patent Reference (Analogous Chemistry): US Patent 20040171837A1. Method for preparing 4-amino-4-phenylpiperidines.[2][3] Link

Sources

Application Note: Scalable Synthesis of 4-(4-Aminopiperidin-1-yl)benzonitrile

Target Compound: 4-(4-Aminopiperidin-1-yl)benzonitrile (CAS 281234-90-0)[1] Application: Core pharmaceutical building block for the development of CCR5 antagonists, PARP inhibitors, and targeted CNS therapeutics.

This application note details a highly scalable, two-step synthetic route for this compound. By replacing traditional chromatographic purification with solvent-mediated precipitation, this protocol is optimized for multi-gram to kilogram-scale production, ensuring high yield, exceptional purity, and operational safety.

Mechanistic Rationale: The SNAr Pathway

The synthesis of this compound relies on a classic Nucleophilic Aromatic Substitution (SNAr) followed by an acidic deprotection.

The SNAr reaction occurs between 4-fluorobenzonitrile (the electrophile) and 4-N-Boc-aminopiperidine (the nucleophile). The reaction is driven by the strong electron-withdrawing nature of the cyano (-CN) group, which activates the aromatic ring and stabilizes the anionic transition state (the Meisenheimer complex)[2]. Recent kinetic studies indicate that such SNAr reactions often exist on a mechanistic continuum, where polar aprotic solvents and general base catalysis significantly lower the activation energy required for the expulsion of the fluoride leaving group[3].

Following the formation of the Boc-protected intermediate, a controlled acidic cleavage removes the tert-butyloxycarbonyl (Boc) group, yielding the final primary amine as a stable hydrochloride salt.

Process Optimization & Scalability

When scaling this synthesis, solvent selection and isolation techniques are the primary bottlenecks. Traditional SNAr reactions often utilize DMF, which is difficult to remove during workup and prone to thermal degradation.

By transitioning to Dimethyl Sulfoxide (DMSO) combined with Potassium Carbonate (K2CO3), the reaction achieves near-quantitative conversion[4]. More importantly, DMSO allows for a highly efficient "water-crash" isolation. Because the Boc-protected intermediate is highly hydrophobic, the addition of water to the DMSO reaction mixture directly precipitates the product, leaving unreacted starting materials, DMSO, and potassium fluoride byproducts in the aqueous filtrate.

Table 1: Optimization of SNAr Reaction Parameters

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Scalability & Process Note |

| DMF | DIPEA | 100 | 12 | 78 | High boiling point; requires aqueous extraction and organic solvent evaporation. |

| DMSO | K2CO3 | 90 | 8 | 92 | Optimal. Allows direct product isolation via water precipitation. |

| NMP | K2CO3 | 90 | 8 | 89 | Viable alternative to DMSO; slightly lower precipitation efficiency. |

| CPME | K3PO4 | 110 | 18 | 71 | Greener solvent, but requires a phase transfer catalyst (PTC) for base solubility. |

Synthetic Workflow Visualization

Workflow for the scalable two-step synthesis of this compound.

Validated Step-by-Step Protocols

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of tert-butyl (1-(4-cyanophenyl)piperidin-4-yl)carbamate.

-

Reactor Charging: To a clean, dry reaction vessel equipped with a mechanical stirrer and reflux condenser, add DMSO (5 volumes relative to limiting reagent).

-

Reagent Addition: Add 4-fluorobenzonitrile (1.0 equiv) and anhydrous K2CO3 (2.0 equiv). Stir the suspension at 25°C for 15 minutes to ensure uniform dispersion.

-

Nucleophile Introduction: Add 4-N-Boc-aminopiperidine (1.05 equiv) in a single portion.

-

Thermal Activation: Heat the reaction mixture to 90°C and maintain for 8 hours. Monitor reaction progression via TLC or LC-MS until 4-fluorobenzonitrile is consumed.

-

Precipitation & Isolation: Cool the reactor to 20°C. Vigorously stir the mixture while adding cold Deionized Water (15 volumes) dropwise over 45 minutes. A thick white precipitate will form.

-

Filtration: Filter the resulting slurry through a sintered glass funnel. Wash the filter cake with additional Deionized Water (3 × 3 volumes) to remove residual DMSO, followed by cold Heptane (2 volumes) to remove trace organic impurities. Dry under vacuum at 45°C to constant weight.

Causality & Self-Validation: K2CO3 is insoluble in DMSO, making this a heterogeneous reaction. The polar aprotic nature of DMSO strips the solvation shell from the nucleophile, accelerating the formation of the Meisenheimer complex[3]. The slow addition of water during workup is critical; rapid addition can trap DMSO within the precipitating crystal lattice, leading to an oily, impure product. A successful precipitation validates the completion of the SNAr coupling.

Phase 2: Acidic Boc-Deprotection & Salt Isolation

Objective: Synthesis of this compound hydrochloride.

-

Suspension: Suspend the dried Boc-protected intermediate (1.0 equiv) in Dichloromethane (DCM, 3 volumes) in a reactor equipped with a gas bubbler.

-

Acid Addition: Cool the suspension to 0–5°C using an ice bath. Slowly add 4M HCl in Dioxane (5.0 equiv) via an addition funnel over 30 minutes.

-

Deprotection: Remove the ice bath and allow the reaction to warm to 25°C. Stir for 4 hours. The initial suspension will briefly clarify before a new, dense white precipitate (the product hydrochloride salt) begins to crash out.

-

Isolation: Once gas evolution ceases and LC-MS confirms the absence of the starting material, add Methyl tert-butyl ether (MTBE, 5 volumes) to fully precipitate the salt.

-

Filtration: Filter the solid under a nitrogen atmosphere (the salt can be slightly hygroscopic). Wash with cold MTBE (2 × 2 volumes) and dry under high vacuum at 40°C.

Causality & Self-Validation: The Boc group is highly acid-labile. Protonation of the carbamate carbonyl leads to fragmentation, expelling isobutylene and carbon dioxide gases. Safety Note for Scale-Up: The rate of HCl addition must be strictly controlled at 0–5°C to manage the exothermic cleavage and prevent rapid over-pressurization from gas evolution. The spontaneous precipitation of the product from the DCM/Dioxane matrix acts as a self-purifying step, yielding the target compound at >99% purity without chromatography.

Quantitative Data & Analytical Characterization

To verify the success of the protocol, the isolated intermediates and final product should conform to the following analytical specifications:

Table 2: Analytical Characterization Summary

| Compound | Appearance | 1H NMR Key Shifts (DMSO-d6, δ ppm) | LC-MS (ESI) |

| Boc-Intermediate | White Solid | 7.55 (d, 2H, Ar-H), 7.02 (d, 2H, Ar-H), 6.85 (d, 1H, NH), 1.39 (s, 9H, Boc) | 302.2 [M+H]+ |

| Final Product (HCl salt) | Off-white Powder | 8.25 (br s, 3H, NH3+), 7.58 (d, 2H, Ar-H), 7.08 (d, 2H, Ar-H), 3.95 (d, 2H, piperidine) | 202.1 [M+H]+ |

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Al 2 O 3 promoted mechanochemical nucleophilic aromatic substitution - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00039K [pubs.rsc.org]

Application Note: 4-(4-Aminopiperidin-1-yl)benzonitrile as a Privileged Scaffold in Heterocyclic Synthesis

Executive Summary

This guide details the strategic application of 4-(4-Aminopiperidin-1-yl)benzonitrile (CAS: 169456-14-0) as a bifunctional scaffold in drug discovery. Distinguished by its rigid semi-aromatic core and two distinct orthogonal reactive handles—a primary amine and an aromatic nitrile—this molecule serves as a versatile "hub" for divergent library synthesis.

This document provides validated protocols for exploiting both termini:

-

The Amine Terminus: Urea and amide formation for exploring Hydrogen Bond Donor/Acceptor (HBD/HBA) vectors.

-

The Nitrile Terminus: Transformation into tetrazoles (carboxylic acid bioisosteres) to modulate physicochemical properties (logP, pKa).

Strategic Rationale: The "Dual-Vector" Advantage

In medicinal chemistry, the 4-aminopiperidine core is a "privileged structure," appearing in numerous GPCR ligands (e.g., CCR5 antagonists) and kinase inhibitors. The addition of the para-benzonitrile moiety elevates this scaffold by providing a linear, rigid geometry that projects substituents into defined spatial vectors.

Structural Analysis[1][2][3][4]

-

Vector A (Primary Amine): Solvent-exposed nucleophile. Ideal for attaching "cap" groups to probe hydrophobic pockets or engage in hydrogen bonding.

-

Vector B (Nitrile): Electron-withdrawing group (EWG) that modulates the pKa of the central piperidine nitrogen (making it less basic, approx pKa ~6-7, improving metabolic stability). It serves as a precursor to heterocycles.

-

Linker (Phenyl-Piperidine): Provides a rigid distance of ~6-7 Å between the two functional ends, critical for spanning binding sites.

Chemical Safety & Handling

-

Hazards: The compound contains a nitrile group (potential cyanide liberation under extreme acidic/thermal stress) and a basic amine. Treat as an irritant and potential sensitizer.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation or carbamate formation (CO2 absorption) over prolonged exposure to air.

-

Solubility: Soluble in DMSO, DMF, MeOH, and DCM. Sparingly soluble in water/ether.

Protocol Module A: Diversity Generation via Urea Formation

Objective: Synthesize a library of urea derivatives to probe H-bond interactions. Mechanism: Nucleophilic addition of the primary amine to isocyanates.

Materials

-

Scaffold: this compound (1.0 equiv)

-

Reagent: Diverse Aryl/Alkyl Isocyanates (1.1 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Base: Triethylamine (TEA) (0.5 equiv - optional, catalytic)

Step-by-Step Procedure

-

Preparation: Dissolve 1.0 mmol (201 mg) of the scaffold in 5 mL anhydrous DCM in a 20 mL scintillation vial equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C (ice bath). Add 1.1 mmol of the desired isocyanate dropwise.

-

Note: If the scaffold salt form (e.g., HCl) is used, add 1.2 equiv of TEA to liberate the free amine.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

-

Endpoint: Disappearance of starting amine (m/z ~202 [M+H]+).

-

-

Work-up (Precipitation Method):

-

Most urea products will precipitate from DCM.

-

Filter the solid using a sintered glass funnel.

-